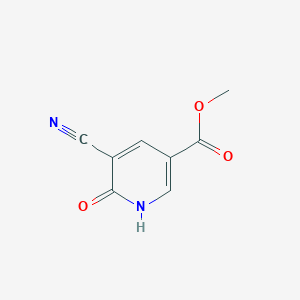

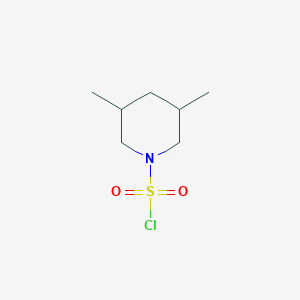

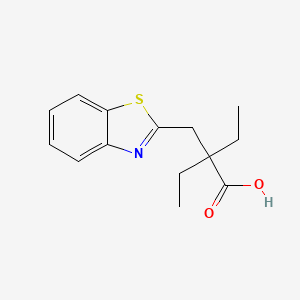

![molecular formula C8H14N4O B1340861 1-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪 CAS No. 915924-34-4](/img/structure/B1340861.png)

1-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine" is a derivative of piperazine featuring a 1,2,4-oxadiazole moiety. Piperazine derivatives are known for their wide range of biological activities, and the incorporation of a 1,2,4-oxadiazole ring often contributes to the antimicrobial and anticonvulsant properties of these compounds. The papers provided discuss various piperazine derivatives with different substituents and their respective synthesis, characterization, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from basic building blocks such as aromatic aldehydes, acyl chlorides, or anhydrous piperazine. For instance, the synthesis of 1,3,4-oxadiazole derivatives containing a piperazine nucleus often includes steps like esterification, hydrazinolysis, cyclization, nucleophilic substitution, and condensation reactions . Similarly, the synthesis of 1,2,4-oxadiazole derivatives can involve condensation reactions between carbamimide and aromatic acids . The Mannich reaction is another common method used to introduce the piperazine moiety into the desired scaffold .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. Single crystal X-ray diffraction studies provide detailed insights into the crystal packing and conformation of the molecules, as seen in the case of certain 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . Computational methods like density functional theory (DFT) calculations can also be employed to predict reactive sites and understand the electronic properties of the molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of a 1,2,4-oxadiazole ring can influence the reactivity of the compound, potentially leading to the formation of new bonds or the cleavage of existing ones under specific conditions. The reactivity can be further studied through structure-activity relationship (SAR) analysis, which helps in understanding how different substituents affect the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring and the presence of other heterocyclic moieties like 1,2,4-oxadiazole. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The biological activities, such as antimicrobial, anticonvulsant, antidepressant, and antianxiety effects, are evaluated through various in vitro and in vivo assays .

科学研究应用

- Summary of the Application: This compound has been synthesized and evaluated for its potential as an anticancer agent . The research focused on the synthesis of a series of oxadiazoles, including “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine”, and their evaluation for anticancer activity .

- Methods of Application or Experimental Procedures: The compounds were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The newly synthesized compounds were then screened for anticancer activity .

- Results or Outcomes: The IC50 values of the most active compound (referred to as 7h in the study) observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . The most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

未来方向

The future directions for the research and development of 1,2,4-oxadiazole derivatives, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds have potential applications in various scientific areas, including pharmaceutical industry and drug discovery .

属性

IUPAC Name |

5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXTTBMSQRZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)